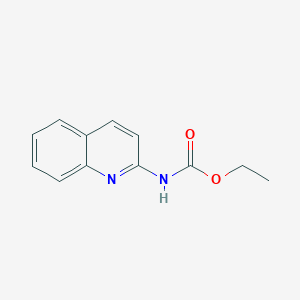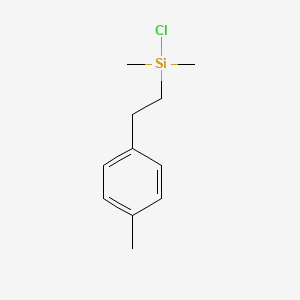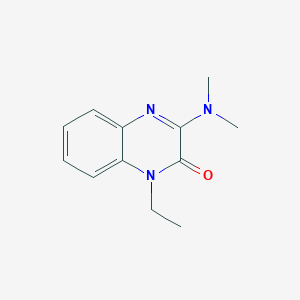
N-methylbenzene-1,2-diammonium hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methylbenzene-1,2-diammonium hydrogen phosphate is a chemical compound with the molecular formula C7H13N2O4P and a molecular weight of 220.16 g/mol . It is also known by its CAS number 283167-56-6 . This compound is characterized by the presence of a benzene ring substituted with two ammonium groups and a methyl group, along with a hydrogen phosphate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methylbenzene-1,2-diammonium hydrogen phosphate typically involves the reaction of N-methylbenzene-1,2-diamine with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N-methylbenzene-1,2-diamine+H3PO4→N-methylbenzene-1,2-diammonium hydrogen phosphate
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-methylbenzene-1,2-diammonium hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ammonium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
N-methylbenzene-1,2-diammonium hydrogen phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-methylbenzene-1,2-diammonium hydrogen phosphate involves its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylbenzene-1,2-diamine: A precursor in the synthesis of N-methylbenzene-1,2-diammonium hydrogen phosphate.
Diammonium hydrogen phosphate: A related compound with similar phosphate group but different organic structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
283167-56-6 |
|---|---|
Molekularformel |
C7H13N2O4P |
Molekulargewicht |
220.16 g/mol |
IUPAC-Name |
(2-azaniumylphenyl)-methylazanium;hydrogen phosphate |
InChI |
InChI=1S/C7H10N2.H3O4P/c1-9-7-5-3-2-4-6(7)8;1-5(2,3)4/h2-5,9H,8H2,1H3;(H3,1,2,3,4) |
InChI-Schlüssel |
OOZKQOFEBPDHPA-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH2+]C1=CC=CC=C1[NH3+].OP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B11887334.png)
![6-Methoxy-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B11887341.png)



![8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane](/img/structure/B11887381.png)




![4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione](/img/structure/B11887413.png)

